molecular formula C6H12O6 B12392511 L-Idose-13C-2

L-Idose-13C-2

Cat. No.: B12392511
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-DIGXEVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Idose-13C-2 is a stable isotope-labeled compound, specifically a 13C-labeled version of L-Idose. L-Idose is a monosaccharide, which is a type of simple sugar. The 13C labeling is used for tracing and quantitation purposes in various scientific research applications. The molecular formula of this compound is C5H12O6, and it has a molecular weight of 181.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Idose-13C-2 involves the incorporation of the 13C isotope into the L-Idose molecule. This can be achieved through various synthetic routes, including the use of 13C-labeled precursors in the chemical synthesis of L-Idose. The reaction conditions typically involve controlled temperature and pH to ensure the stability of the isotope-labeled compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using 13C-labeled starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

L-Idose-13C-2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield L-Idonic acid, while reduction can produce L-Iditol .

Scientific Research Applications

L-Idose-13C-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.

    Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of L-Idose-13C-2 involves its incorporation into metabolic pathways where it acts as a tracer. The 13C label allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    L-Idose: The non-labeled version of L-Idose.

    D-Idose: The D-isomer of Idose.

    L-Iditol: The reduced form of L-Idose.

    L-Idonic acid: The oxidized form of L-Idose .

Uniqueness

L-Idose-13C-2 is unique due to its 13C labeling, which allows for precise tracking and quantitation in scientific studies. This makes it particularly valuable in research applications where understanding the detailed metabolic pathways and interactions is crucial .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(613C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i2+1

InChI Key

GZCGUPFRVQAUEE-DIGXEVASSA-N

Isomeric SMILES

[13CH2]([C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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